molecular formula C24H22FN5O3S B2585046 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1171164-97-8

2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2585046
CAS RN: 1171164-97-8
M. Wt: 479.53
InChI Key: SCCCVOGGQUAKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H22FN5O3S and its molecular weight is 479.53. The purity is usually 95%.
BenchChem offers high-quality 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Research and Drug Design

The compound has been explored in the pharmaceutical sector, focusing on its potential in drug design due to its structural uniqueness and potential biological activities. The synthesis and activity of similar acetamido pyrrolyl azoles, thiazoles, and imidazoles have been investigated, revealing antimicrobial and anti-inflammatory properties. These compounds, including those with nitro and methoxy substitutions, have shown promising activity against various bacterial and fungal strains, indicating the potential of the specified compound in developing new therapeutic agents (Sowmya et al., 2017).

Anticancer Research

Research into the anticancer properties of related thiazole derivatives has shown that these compounds exhibit significant antiproliferative activities. Studies on pyridine linked various substituted thiazole hybrids have identified compounds with promising anticancer activity against liver and breast cancer cell lines, suggesting the potential of the specified compound in cancer treatment (Alaa M. Alqahtani & A. Bayazeed, 2020).

Inhibitory Activity and Biological Evaluation

Further investigations into the structure-activity relationships of dual inhibitors for PI3K/mTOR signaling pathways have identified compounds with improved metabolic stability and minimal deacetylation. These studies provide insights into the design of more effective inhibitors for cancer therapy and other diseases associated with PI3K/mTOR pathways (Stec et al., 2011).

Antimicrobial and Anti-Inflammatory Activities

Novel syntheses of thiazolinone and thiazolo[3,2-a]pyridine derivatives have highlighted the versatility and potential of these compounds in producing significant antimicrobial and anti-inflammatory effects. The structural modifications and biological evaluations of these derivatives provide a basis for the development of new therapeutic agents with enhanced efficacy and reduced side effects (Ammar et al., 2005).

properties

IUPAC Name

2-[7-(4-fluorophenyl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3S/c1-33-18-6-4-5-17(13-18)26-19(31)14-30-23(32)21-22(34-24(27-21)29-11-2-3-12-29)20(28-30)15-7-9-16(25)10-8-15/h4-10,13H,2-3,11-12,14H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCCVOGGQUAKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=C(C=C4)F)SC(=N3)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.